molecular formula C20H23NO4 B4334685 cyclopentyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

cyclopentyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

Cat. No.: B4334685
M. Wt: 341.4 g/mol
InChI Key: UXSJFJLMKVWJPE-UHFFFAOYSA-N
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Description

Cyclopentyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, a benzoate ester, and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate typically involves the reaction of cyclopentyl benzoate with an appropriate isoindoline derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining high standards of safety and environmental compliance. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical and physical properties.

    Substitution: The benzoate ester and isoindoline moieties can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Cyclopentyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of cyclopentyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Cyclopentyl 4-(1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate can be compared with other similar compounds, such as:

    Phthalimide derivatives: These compounds share a similar isoindoline moiety and are used in various chemical and biological applications.

    Benzoate esters: These compounds have a benzoate ester functional group and are used in the synthesis of various organic molecules.

    Cyclopentyl derivatives: These compounds contain a cyclopentyl group and are studied for their unique chemical and physical properties.

Properties

IUPAC Name

cyclopentyl 4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c22-18-16-7-3-4-8-17(16)19(23)21(18)14-11-9-13(10-12-14)20(24)25-15-5-1-2-6-15/h9-12,15-17H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSJFJLMKVWJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC(=O)C2=CC=C(C=C2)N3C(=O)C4CCCCC4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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